

An In-depth Technical Guide to the Magnum-PSI Linear Plasma Generator

Author: BenchChem Technical Support Team. **Date:** December 2025

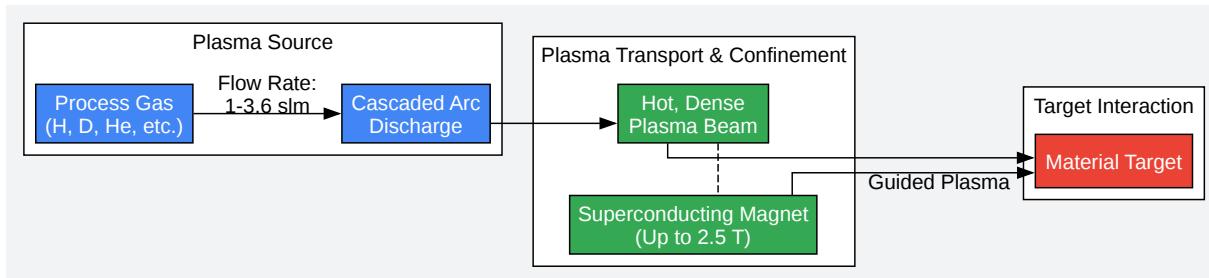
Compound of Interest

Compound Name: *Magnum*

Cat. No.: *B12768669*

[Get Quote](#)

The **Magnum-PSI** (MAGnetized plasma Generator and NUMerical modeling for Plasma Surface Interaction) is a world-leading research facility dedicated to studying the complex interactions between plasma and materials under conditions relevant to future nuclear fusion reactors, such as ITER.^{[1][2][3]} Located at the Dutch Institute for Fundamental Energy Research (DIFFER), this linear plasma generator is unique in its ability to produce high-flux, low-temperature plasmas in a steady state, mimicking the harsh environment of a fusion reactor's divertor.^{[2][4]} This guide provides a technical overview of its core features, operational parameters, and experimental capabilities.


Core Technical Specifications

Magnum-PSI's design is centered around achieving ITER-relevant plasma conditions with maximum flexibility and diagnostic access.^{[1][5]} This is accomplished through a combination of a powerful plasma source, a strong superconducting magnet, and a sophisticated vacuum system. The modular design allows for adaptation to new physics insights.^[5]

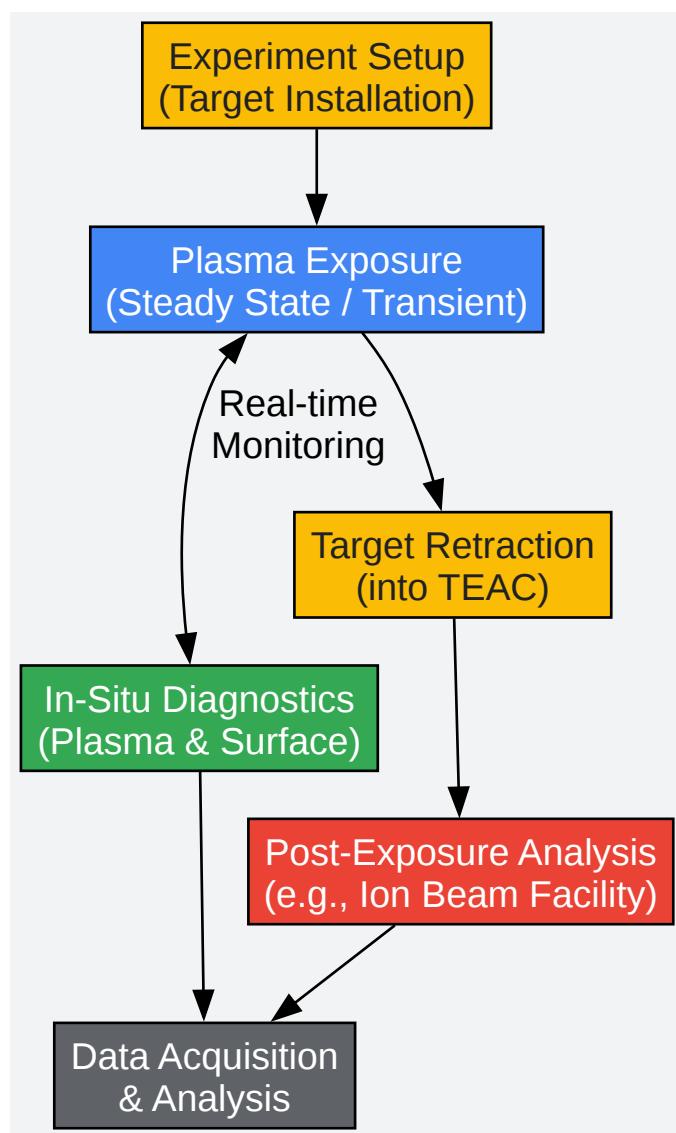
Feature	Specification	Source
Plasma Source	DC Cascaded Arc Discharge	[3] [6] [7]
Magnetic Field	Superconducting Magnet	[2] [6]
Up to 2.5 T (Steady State)	[1] [6]	
Vacuum System	3-Stage Differentially Pumped	[1] [8]
Target System	Water-cooled, inclinable ($\pm 90^\circ$) targets	[6]
Target Exchange and Analysis Chamber (TEAC)	[6]	
Operational Mode	Steady State / Continuous Operation	[6] [8]
Transient Capability	Pulsed Power System / High-Power Laser	[5] [6] [7]

Plasma Generation and Confinement

The process begins with the generation of a hot, dense plasma in the cascaded arc source, which is then guided and confined by a powerful magnetic field towards a target material. The differentially pumped vacuum system is crucial for maintaining a low neutral pressure in the target region, ensuring that the plasma-surface interaction is dominated by the incoming ion flux.[\[1\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Plasma generation, transport, and target interaction.


Achievable Plasma Parameters

Magnum-PSI is designed to replicate the high-density, low-temperature plasma conditions expected at the ITER divertor strike zones.^[1] This allows for the study of material erosion, redeposition, and fuel retention under realistic and sustained fluxes.

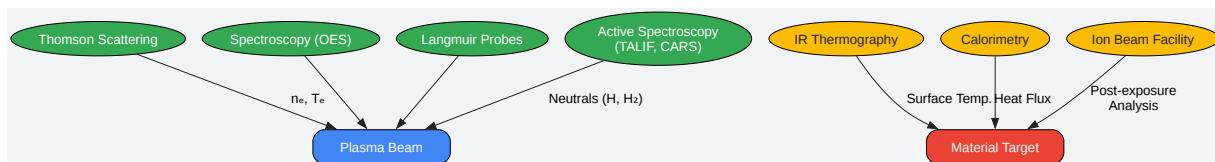
Parameter	Range	Source
Particle Flux	$10^{23} - 10^{25}$ ions $m^{-2}s^{-1}$	[1][4][6]
Heat Flux (Steady State)	> 10 MW m^{-2}	[5][6]
Heat Flux (Transient)	Up to 2 GW m^{-2}	[6]
Electron Density (n_e)	$10^{19} - 10^{21}$ m^{-3}	[4][6]
Electron Temperature (T_e)	0.1 - 10 eV (typically 1 - 5 eV)	[4][6][8]
Neutral Background Pressure	< 1 Pa	[6]
Plasma Beam Diameter	Up to 10 cm	[1]

Experimental Workflow and Diagnostics

A typical experiment in **Magnum-PSI** involves exposing a material sample to the plasma beam while a suite of diagnostics monitors both the plasma and the material's response. The facility's design provides extensive diagnostic access through 16 radial ports.[1] After exposure, targets can be retracted into the Target Exchange and Analysis Chamber (TEAC) for in-vacuum surface analysis.[6]

[Click to download full resolution via product page](#)

Diagram 2: A generalized experimental workflow in **Magnum-PSI**.


Key Diagnostic Systems: **Magnum-PSI** is equipped with a comprehensive set of diagnostics to characterize the plasma and the target material.

- Plasma Diagnostics:

- Thomson Scattering: Measures electron density (n_e) and temperature (T_e).[1][8]
- Double Langmuir Probes: Provides local plasma parameter measurements.[1]
- Optical Emission Spectroscopy (OES): Analyzes light emitted from the plasma to identify species.[9]
- Active Spectroscopy (TALIF, CARS, VUV-LIF): Used to measure the properties of neutral particles like atomic and molecular hydrogen, which are crucial for understanding plasma detachment.[10]

- Surface and Material Diagnostics:

- Infrared (IR) Thermography: Monitors the surface temperature of the target during plasma exposure.[9]
- Target Calorimetry: Measures the total heat flux delivered to the target.[1][9]
- Ion Beam Facility (IBF): Connected to the TEAC, the IBF allows for detailed (sub)surface analysis of materials after plasma exposure to study morphology, composition, and fuel retention.[3][6]

[Click to download full resolution via product page](#)

Diagram 3: Key diagnostic systems for plasma and target analysis.

Experimental Protocols and Capabilities

Magnum-PSI enables a wide range of experiments crucial for fusion research.

- Steady-State High-Fluence Exposure: The superconducting magnet allows for long-duration experiments, accumulating high particle fluences (e.g., 10^{30} m^{-2} in ~ 30 hours) to test the lifetime of plasma-facing components.[8]
- Detachment Studies: A key area of research is plasma detachment, a process where the plasma cools and recombines before reaching the divertor wall, reducing heat and particle loads. Experiments are conducted by systematically increasing the neutral gas pressure in the target chamber and observing the plasma's response.[11]
- Transient Event Simulation: To study the effect of Edge Localized Modes (ELMs)—brief, intense bursts of energy from the core plasma—**Magnum-PSI** can superimpose power transients onto the steady-state plasma.[5] This is achieved either with a capacitor bank connected to the source or by using a high-power laser aimed at the target surface, simulating heat loads well in excess of 1 GW m^{-2} .[5][7]
- Material Screening: The facility is used to expose various candidate materials, such as tungsten and liquid metals, to fusion-relevant conditions to evaluate their performance, erosion characteristics, and fuel retention properties.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.tue.nl [research.tue.nl]
- 2. Candidate fusion materials to be investigated at Magnum-PSI [iter.org]
- 3. onderzoeksfaciliteiten.nl [onderzoeksfaciliteiten.nl]
- 4. researchgate.net [researchgate.net]
- 5. NSTX-PPPL.GOV [NSTX-PPPL.GOV]

- 6. Magnum-PSI | Dutch Institute for Fundamental Energy Research [differ.nl]
- 7. differ.nl [differ.nl]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Active spectroscopy on Magnum-PSI to characterize atomic and molecular hydrogen in detached conditions [inis.iaea.org]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Magnum-PSI Linear Plasma Generator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12768669#key-features-of-the-magnum-psi-linear-plasma-generator\]](https://www.benchchem.com/product/b12768669#key-features-of-the-magnum-psi-linear-plasma-generator)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com